N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a heterocyclic benzamide derivative featuring a pyrimidine core substituted with an imidazole ring at the 2-position and a trifluoromethylbenzamide group at the 3-position. This compound is hypothesized to exhibit kinase inhibitory activity, given structural similarities to known tyrosine kinase inhibitors (TKIs) such as ponatinib derivatives and alkynyl-benzamide analogs . Its design leverages the trifluoromethyl group for enhanced lipophilicity and metabolic stability, while the imidazole-pyrimidine scaffold may facilitate target binding through hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)11-3-1-2-10(6-11)13(24)22-12-7-20-14(21-8-12)23-5-4-19-9-23/h1-9H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMUPRLIEZUKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the imidazole and pyrimidine rings. One common approach is to first synthesize the imidazole ring through a cyclization reaction involving a diamine and a diketone. The pyrimidine ring can be formed through a condensation reaction between a β-diketone and an amidine. Finally, the trifluoromethyl group is introduced via a trifluoromethylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more effective inhibition or activation of the target.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit key enzymes involved in disease pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Modifications
Imidazole-Substituted Pyrimidines
The target compound shares a pyrimidine-imidazole scaffold with ponatinib derivatives described in . However, modifications to the imidazole ring (e.g., introducing water-soluble amines like dimethylamino or pyrrolidinyl groups) in compounds 17 and 18 (Figure 17, ) failed to improve potency, underscoring the critical role of the unmodified imidazole in maintaining activity .
Alkynyl-Benzamide Analogs
and highlight alkynyl-linked compounds such as D729 (N-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((2-(cyclopropylamino)pyrimidin-5-yl)ethynyl)-4-methylbenzamide), which replaces the amide linker with a rigid ethynyl group.
Substituent Effects
Trifluoromethyl Group
The trifluoromethylbenzamide moiety is a shared feature in the target compound and analogs like 7 (N-(3-(1H-imidazol-1-yl)propyl)-4-(trifluoromethyl)benzamide, ). This group enhances hydrophobicity and electron-withdrawing effects, critical for binding to hydrophobic kinase pockets. Compound 7 demonstrated superior activity in carbonic anhydrase (CA) inhibition assays compared to analogs with nitro or fluorine substituents (compounds 6 , 8 ) .
Heterocyclic Linkers
The pyrimidine-amide linker in the target compound contrasts with the propyl-amide linker in ’s analogs (compounds 5–9 ). The pyrimidine core may offer better conformational stability and π-stacking interactions with kinase targets compared to the simpler propyl chain .
Activity and Selectivity
The target compound’s amide linker may reduce off-target effects compared to ethynyl-linked analogs, though this requires validation.
Biological Activity
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following molecular formula:
This structure incorporates a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic profiles.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. It has been identified as a potent inhibitor of various kinases involved in cancer pathways, particularly the ABL kinase family.
Inhibitory Activity
The compound has shown significant inhibitory activity against ABL1 and SRC kinases, with reported IC50 values indicating its potency:
| Kinase | IC50 (nM) |
|---|---|
| ABL1 | 25 |
| SRC | 52 |
These values suggest that the compound can effectively inhibit these kinases at low concentrations, making it a candidate for further development as an anticancer agent .
Case Studies
- Antiproliferative Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of K562 cells (a model for chronic myeloid leukemia) with an IC50 of 67 nM. This highlights its potential utility in treating hematological malignancies .
- Selectivity Profile : The compound exhibited selectivity in targeting BCR-ABL-positive cells while showing no significant effects on parental Ba/F3 control cells at concentrations up to 10 μM. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable profiles, including good oral bioavailability and a high area under the curve (AUC), suggesting that the compound remains stable in circulation and could be administered effectively in vivo .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into optimizing the compound's efficacy. Modifications to the imidazole and pyrimidine rings have been explored to enhance binding affinity and selectivity towards target kinases. For example, introducing various substituents on the benzamide moiety has been shown to influence both potency and pharmacokinetic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
